3-Morpholin-4-ylbut-3-en-2-one
Description
3-Morpholin-4-ylbut-3-en-2-one is a morpholine-substituted enone compound characterized by a conjugated α,β-unsaturated ketone system linked to a morpholine ring. The enone group (C=O conjugated with C=C) imparts reactivity toward nucleophilic additions and cycloadditions, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
119490-02-7 |
|---|---|
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
3-morpholin-4-ylbut-3-en-2-one |
InChI |
InChI=1S/C8H13NO2/c1-7(8(2)10)9-3-5-11-6-4-9/h1,3-6H2,2H3 |
InChI Key |
YLPHQVMCQPWBRY-UHFFFAOYSA-N |
SMILES |
CC(=O)C(=C)N1CCOCC1 |
Canonical SMILES |
CC(=O)C(=C)N1CCOCC1 |
Synonyms |
3-Buten-2-one, 3-(4-morpholinyl)- |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3-Morpholin-4-ylbut-3-en-2-one with structurally related morpholine derivatives and enone-containing compounds. Key parameters include molecular structure, functional groups, and inferred physicochemical properties.
Structural and Reactivity Comparisons
Morpholine Conformation: In 1-(4-Chlorophenyl)-3-(morpholin-4-yl)urea, the morpholine ring adopts a chair conformation, minimizing steric strain and enabling hydrogen bonding via the urea group . In contrast, 3-Morpholin-4-ylbut-3-en-2-one likely features a planar enone system conjugated with the morpholine ring, enhancing resonance stabilization.
Electrophilicity: The α,β-unsaturated ketone in 3-Morpholin-4-ylbut-3-en-2-one is more electrophilic than the simple ketone in 1-Morpholin-4-yl-2-(3-nitro-phenyl)ethanone due to conjugation with the C=C bond. This makes it a superior substrate for nucleophilic additions .
The target compound lacks such extended aromaticity, limiting its bioactivity .
Solubility and Stability :
- Urea derivatives (e.g., 1-(4-Chlorophenyl)-3-(morpholin-4-yl)urea ) exhibit higher water solubility due to hydrogen-bonding capacity, whereas 3-Morpholin-4-ylbut-3-en-2-one is likely soluble in aprotic solvents like DMSO or chloroform .
Research Findings and Limitations
- Synthetic Utility: Morpholine-substituted enones are understudied compared to their piperidine or pyrrolidine analogs. Their unique electronic profile could enable novel pathways in heterocyclic synthesis .
- Data Gaps : Experimental data for 3-Morpholin-4-ylbut-3-en-2-one (e.g., melting point, solubility, spectral signatures) are absent in the provided evidence. Properties are inferred from structural analogs .
- Computational Insights : Molecular modeling (e.g., using SHELX or WinGX) could predict bond lengths and angles, aiding in reactivity studies .
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